

25-Hydroxycholesterol biosynthesis and metabolic pathways

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An In-Depth Technical Guide to **25-Hydroxycholesterol**: Biosynthesis, Metabolism, and Core Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (25-HC) is a pivotal oxysterol, an oxidized derivative of cholesterol, that has emerged from being considered a simple metabolic intermediate to a potent signaling molecule with pleiotropic effects.^{[1][2]} It plays critical roles in the regulation of lipid metabolism, inflammation, and innate and adaptive immunity.^{[3][4]} Notably, its broad-spectrum antiviral activity has garnered significant attention, positioning it as a key component of the host's intrinsic defense against a wide range of enveloped viruses.^{[1][5]} This guide provides a comprehensive technical overview of the biosynthesis and metabolic fate of 25-HC, its regulatory functions, and the experimental methodologies used for its study.

Biosynthesis of 25-Hydroxycholesterol

The generation of 25-HC can occur through both enzymatic and non-enzymatic pathways, although the enzymatic route is the primary source under physiological conditions.^{[2][3]}

Enzymatic Synthesis

The principal enzyme responsible for the synthesis of 25-HC is Cholesterol 25-hydroxylase (CH25H).^[3]

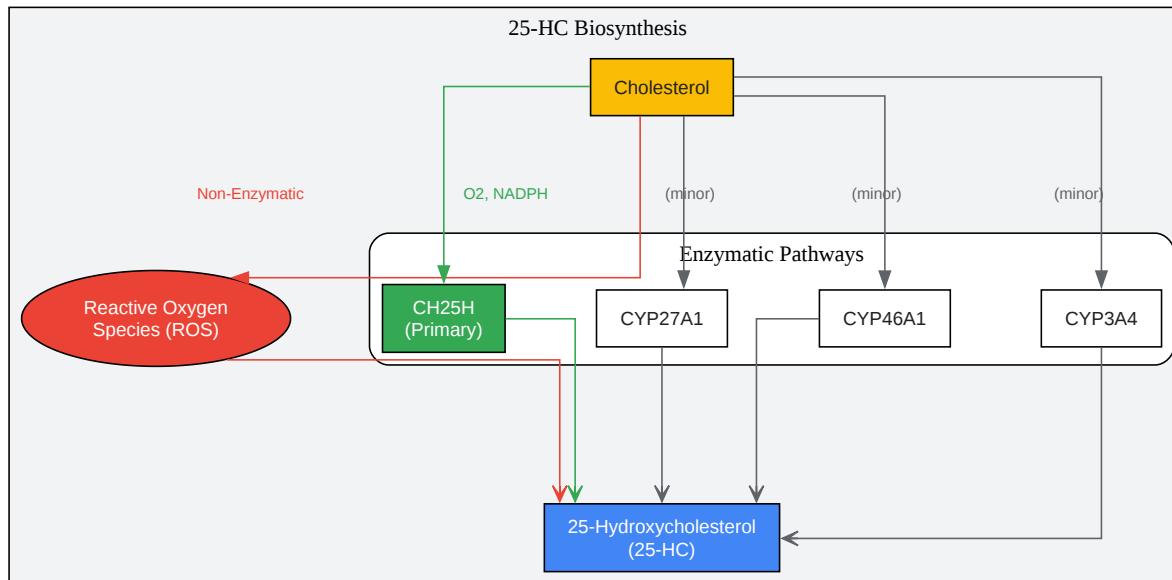
- CH25H: This enzyme is an endoplasmic reticulum (ER)-resident, multi-pass membrane protein.[2][6] It belongs to a family of enzymes that utilize a di-iron cofactor to catalyze the hydroxylation of cholesterol at the 25th carbon position, using molecular oxygen and NADPH as a cofactor.[3][7] The expression of the CH25H gene is typically low in most tissues but is strongly induced by interferons (as an interferon-stimulated gene, ISG) and Toll-like receptor (TLR) agonists, particularly in immune cells like macrophages and dendritic cells.[3][4][6]

While CH25H is the main producer, other cytochrome P450 (CYP) enzymes can also synthesize 25-HC, albeit often as a minor product:[3][8]

- CYP27A1 (Sterol 27-hydroxylase): Primarily produces 27-hydroxycholesterol but can also generate 25-HC.
- CYP46A1 (Cholesterol 24-hydroxylase): Brain-specific enzyme that can form small amounts of 25-HC.
- CYP3A4: An important drug-metabolizing enzyme that can also synthesize 25-HC.[8]

Non-Enzymatic Synthesis

25-HC can be formed non-enzymatically through the action of reactive oxygen species (ROS) on cholesterol, particularly in the presence of mitochondria.[2][6] However, this pathway is considered less significant than enzymatic production under normal physiological conditions.[6]



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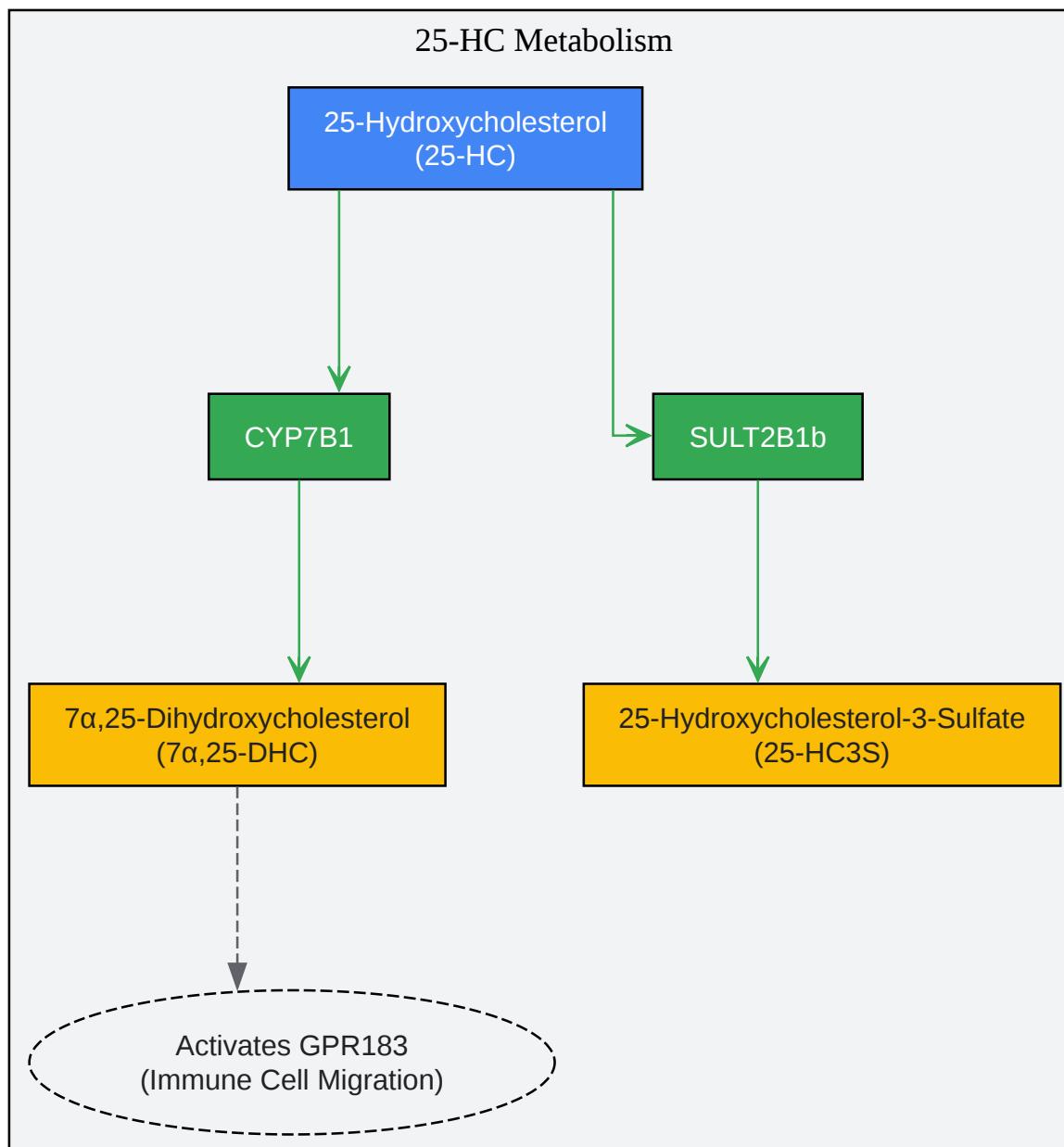
Fig 1. Biosynthesis pathways of 25-Hydroxycholesterol (25-HC).

Metabolic Pathways of 25-Hydroxycholesterol

Once synthesized, 25-HC can be further metabolized into other bioactive molecules or sulfated for excretion.

- Conversion to 7 α ,25-Dihydroxycholesterol (7 α ,25-DHC): The enzyme CYP7B1 (Oxysterol 7 α -hydroxylase), located in the ER, hydroxylates 25-HC at the 7 α position to produce 7 α ,25-DHC.[3][9] This metabolite is a high-affinity ligand for the G protein-coupled receptor GPR183 (also known as EBI2), which plays a crucial role in directing the migration of immune cells.[10]

- Sulfation: 25-HC can be sulfated by the enzyme SULT2B1b (Sulfotransferase family 2B member 1b) to form **25-hydroxycholesterol-3-sulfate** (25-HC3S). This modification increases its water solubility and is generally considered a pathway for detoxification and excretion. However, 25-HC3S itself has been shown to have biological activity, including the regulation of lipid metabolism.[3]



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Fig 2. Primary metabolic pathways of 25-Hydroxycholesterol (25-HC).

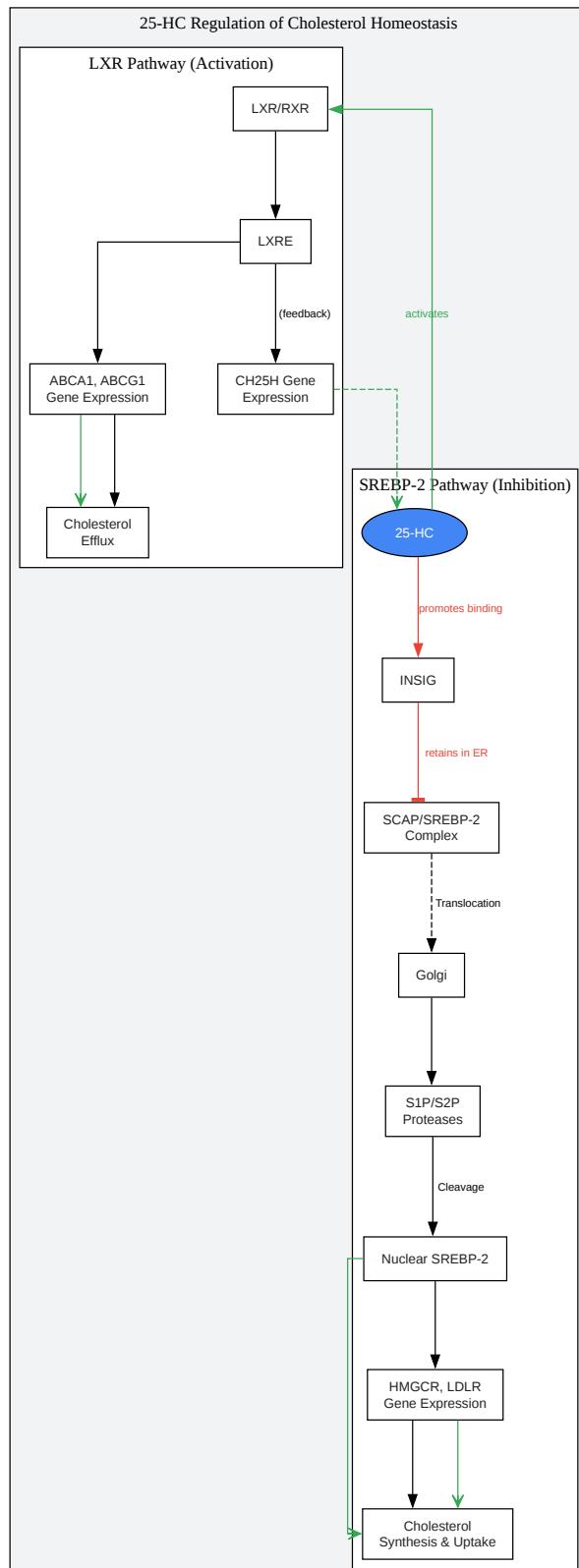
Physiological Roles and Signaling Pathways

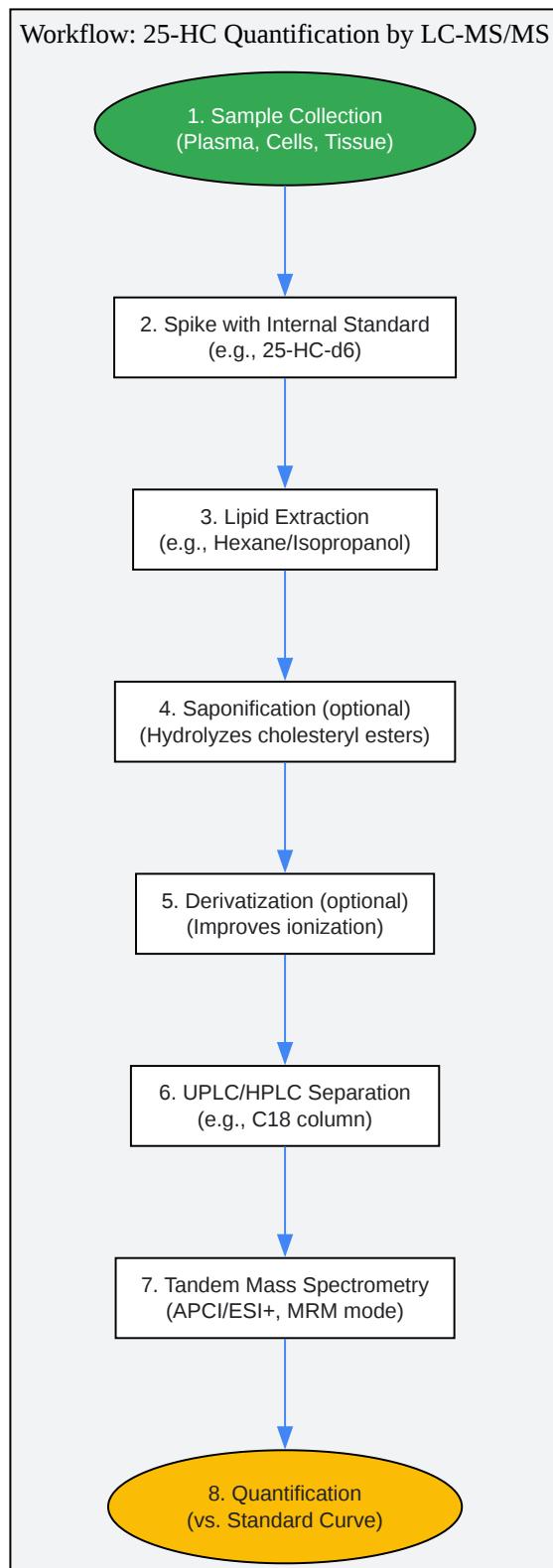
25-HC exerts its biological effects primarily through the modulation of key transcription factors and signaling pathways involved in cholesterol homeostasis and immune responses.

Regulation of Cholesterol Homeostasis

25-HC is a potent regulator of intracellular cholesterol levels through two main mechanisms:

- Inhibition of SREBP-2 Processing: 25-HC prevents the translocation of the SCAP/SREBP-2 complex from the ER to the Golgi.[3][6] It does this by promoting the binding of SCAP to the INSIG retention proteins in the ER. This blockade prevents the proteolytic cleavage and activation of SREBP-2, a master transcription factor for genes involved in cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR).[3] The net effect is a powerful suppression of de novo cholesterol synthesis and uptake.
- Activation of Liver X Receptors (LXRs): 25-HC is an agonist for LXRs, which are nuclear receptors that act as cellular cholesterol sensors.[6] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoters of target genes. This leads to the upregulation of genes involved in cholesterol efflux and transport, such as ABCA1 and ABCG1.[6] Interestingly, LXR activation can also create a positive feedback loop by inducing the expression of CH25H.[6]





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